3-Cyclopropyl-5-(3-ethyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(3-ethyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(3-ethyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or tetrahydropyridinyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or alkylating agents can be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(3-ethyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound of the oxadiazole family.
3-Phenyl-5-(3-ethyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole: A structurally similar compound with a phenyl group instead of a cyclopropyl group.
3-Cyclopropyl-5-(3-methyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The unique combination of the cyclopropyl and tetrahydropyridinyl groups in 3-Cyclopropyl-5-(3-ethyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole may confer distinct biological activities or chemical reactivity compared to other oxadiazoles. This uniqueness can be leveraged in the design of new compounds with desired properties.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-cyclopropyl-5-(3-ethyl-1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H17N3O/c1-2-8-5-10(7-13-6-8)12-14-11(15-16-12)9-3-4-9/h5,8-9,13H,2-4,6-7H2,1H3 |
InChI Key |
XUKQJKVRQWIFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(=C1)C2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
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